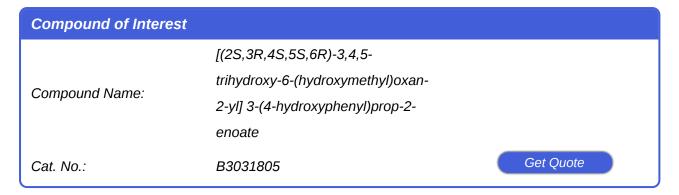


Application Notes and Protocols: p-Coumaroylβ-D-glucose as a Chemical Standard

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive details on the use of p-Coumaroyl- β -D-glucose as a chemical standard for qualitative and quantitative analysis. The protocols outlined are intended for use in phytochemical analysis, quality control of herbal medicines, and early-stage drug development research.

Physicochemical and Analytical Data

p-Coumaroyl-β-D-glucose is a naturally occurring phenolic compound found in a variety of plants.[1] As a chemical standard, it is essential to understand its physical, chemical, and analytical properties for accurate quantification and identification.



Property	Value	Source
Molecular Formula	C15H18O8	INVALID-LINK
Molecular Weight	326.30 g/mol	INVALID-LINK
Appearance	Solid	INVALID-LINK
Melting Point	212 °C	INVALID-LINK
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.	General knowledge
UV λmax	~310 nm	Inferred from p-coumaric acid

Table 1: Physicochemical Properties of p-Coumaroyl-β-D-glucose

Parameter	Value
Precursor Ion [M-H] ⁻	325.0917 m/z
Product Ions (MS/MS)	163.0387 (p-coumaric acid fragment), 119.0484
Collision Energy	6V (typical, may require optimization)

Table 2: UPLC-MS/MS Parameters for Identification

Stability of p-Coumaroyl-β-D-glucose Standard

For use as a chemical standard, understanding the stability of p-Coumaroyl- β -D-glucose under various conditions is critical. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4][5][6]



Condition	Description	Expected Outcome
Acid Hydrolysis	0.1 M HCl at 60°C for 2 hours	Potential hydrolysis of the glycosidic bond, yielding p-coumaric acid and glucose.
Base Hydrolysis	0.1 M NaOH at room temperature for 30 minutes	Potential hydrolysis of the ester and glycosidic bonds.
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 1 hour	Oxidation of the phenolic ring and the double bond.
Thermal Degradation	80°C for 24 hours (in solid state and in solution)	Potential degradation, extent to be determined.
Photostability	Exposure to UV light (e.g., 254 nm) for 24 hours	Potential isomerization or degradation.

Table 3: Forced Degradation Study Protocol

Experimental Protocols

This protocol describes a general method for the quantification of p-Coumaroyl-β-D-glucose in plant extracts or other matrices using High-Performance Liquid Chromatography with UV detection.

3.1.1. Sample Preparation (from Plant Material)

- Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind to a fine powder.
- Extraction:
 - Accurately weigh 1.0 g of the powdered plant material into a flask.
 - Add 20 mL of 80% methanol.
 - Sonicate for 30 minutes at room temperature.



- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Purification (Solid Phase Extraction SPE):
 - Reconstitute the dried extract in 5 mL of water.
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load the reconstituted extract onto the SPE cartridge.
 - Wash the cartridge with 10 mL of water to remove polar impurities.
 - Elute the p-Coumaroyl-β-D-glucose and other phenolic compounds with 10 mL of methanol.
 - Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

3.1.2. HPLC Conditions



Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient	0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	310 nm
Injection Volume	10 μL

Table 4: HPLC-UV Parameters for Quantification

3.1.3. Calibration Curve

Prepare a series of standard solutions of p-Coumaroyl- β -D-glucose in the mobile phase at concentrations ranging from 1 to 100 μ g/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

This protocol provides a general framework for assessing the pharmacokinetic profile of p-Coumaroyl-β-D-glucose in a preclinical animal model.

3.2.1. Animal Dosing and Sample Collection

- Animal Model: Use appropriate animal models (e.g., Sprague-Dawley rats).
- Dosing: Administer p-Coumaroyl-β-D-glucose (e.g., dissolved in a suitable vehicle) via oral gavage or intravenous injection at a predetermined dose.
- Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.



• Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

3.2.2. Plasma Sample Preparation

- Protein Precipitation: To 100 μ L of plasma, add 300 μ L of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the plasma).
- Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
- Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μ L of the initial mobile phase for UPLC-MS/MS analysis.

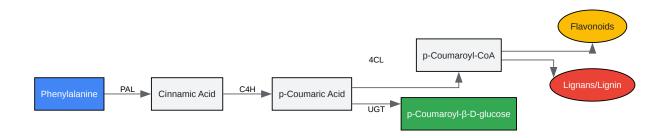
3.2.3. UPLC-MS/MS Conditions

Parameter	Recommended Conditions
Column	C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μm)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient	Optimized for rapid elution (e.g., 2-minute gradient)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
MRM Transition	325.1 → 163.0
Internal Standard	Appropriate MRM transition for the selected standard

Table 5: UPLC-MS/MS Parameters for Pharmacokinetic Analysis



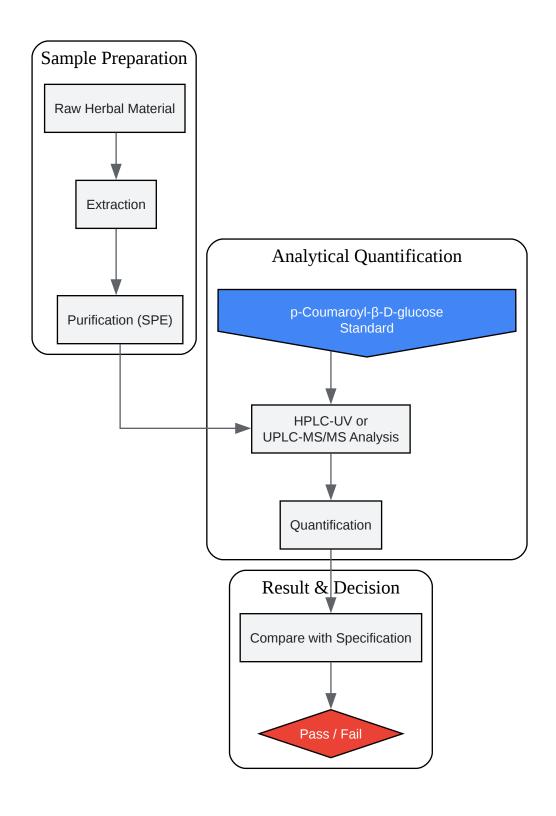
Visualizations



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Caption: Biosynthesis of p-Coumaroyl-β-D-glucose in the phenylpropanoid pathway.





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Caption: Workflow for the quality control of herbal medicine using a chemical standard.



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